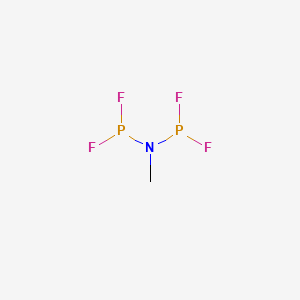

Bis(difluorophosphino)methylamine

Description

Significance of Bis(difluorophosphino)methylamine as a Multifaceted Ligand in Modern Inorganic Chemistry

The significance of Bis(difluorophosphino)methylamine, also known by the acronym BDPA, lies in its versatility as a ligand in forming coordination complexes with various transition metals. ontosight.ai Ligands are crucial in inorganic chemistry as they modulate the electronic and steric environment around a central metal atom, thereby dictating the reactivity and catalytic activity of the resulting complex.

The defining feature of Bis(difluorophosphino)methylamine is the presence of two difluorophosphino (-PF₂) groups. The fluorine atoms are highly electronegative, which makes the -PF₂ groups potent π-acceptors. ontosight.aiwikipedia.org This π-acidity, arising from the overlap of phosphorus-fluorine σ* anti-bonding orbitals with filled metal d-orbitals, allows the ligand to stabilize low-valent metal centers effectively. wikipedia.org This property is akin to the well-known carbonyl (CO) ligand, positioning fluorophosphines like Bis(difluorophosphino)methylamine as important players in organometallic chemistry. wikipedia.org

As a bidentate ligand, it can chelate to a metal center through its two phosphorus atoms, forming a stable ring structure. This chelation enhances the stability of the metal complex. The methylamino group (-N(CH₃)-) linking the two phosphino (B1201336) groups acts as a flexible bridge, influencing the "bite angle" of the ligand, a critical parameter in determining the geometry and subsequent reactivity of the catalyst.

These attributes have led to the exploration of Bis(difluorophosphino)methylamine in homogeneous catalysis. It has shown potential in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling reactions, which are fundamental processes in synthetic organic chemistry. ontosight.ai By fine-tuning the electronic properties of the metal center, ligands like Bis(difluorophosphino)methylamine can significantly influence the efficiency and selectivity of these catalytic transformations. ontosight.ai

Below is a table summarizing some key properties of Bis(difluorophosphino)methylamine:

| Property | Value |

| Chemical Formula | CH₃F₄NP₂ |

| Molecular Weight | 166.9824 g/mol |

| CAS Registry Number | 17648-18-9 |

| Common Acronym | BDPA |

Table 1: General Properties of Bis(difluorophosphino)methylamine. nist.gov

Historical Context and Evolution of Fluorophosphine Ligands in Coordination Chemistry

The study of phosphine (B1218219) ligands in coordination chemistry dates back to the 19th century, with the first phosphine complexes being reported in 1870. wikipedia.org However, the development and application of fluorophosphine ligands, a specific subset of phosphine ligands, gained momentum much later. The initial exploration of phosphine ligands primarily involved triorganophosphines like triphenylphosphine (B44618) (PPh₃), which played a crucial role in the development of homogeneous catalysis, exemplified by their use in Wilkinson's catalyst for hydrogenation and the Heck reaction for carbon-carbon bond formation. wikipedia.org

The unique properties of trifluorophosphine (PF₃) as a strong π-acceptor ligand drew parallels to carbon monoxide, stimulating interest in the broader class of fluorophosphines. wikipedia.org The academic and industrial curiosity in fluorophosphine ligands, including monofluorophos and difluorophos types, has been notable since the 1960s. nih.gov Early research in the 1970s and 1980s focused on understanding the stability and electronic properties of these ligands. nih.gov

The evolution of fluorophosphine ligands has been driven by the desire to create more efficient and selective catalysts. By systematically replacing the organic groups on the phosphorus atom with fluorine atoms, chemists could fine-tune the electronic and steric properties of the ligands. This led to the synthesis of a wide array of fluorophosphine ligands with varying degrees of fluorination and different organic backbones.

The development of bidentate fluorophosphine ligands, such as Bis(difluorophosphino)methylamine, represented a significant advancement. These ligands combine the strong π-accepting character of the fluorophosphino groups with the enhanced stability offered by the chelate effect. The synthesis of such compounds often involves the reaction of a suitable amine with a phosphorus halide precursor. rsc.org The characterization of these novel ligands and their metal complexes has been greatly aided by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide detailed insights into their structure and bonding. rsc.orgresearchgate.net The continued exploration of fluorophosphine ligands promises further discoveries in the field of catalysis and materials science. nih.gov

Structure

3D Structure

Properties

CAS No. |

17648-18-9 |

|---|---|

Molecular Formula |

CH3F4NP2 |

Molecular Weight |

166.983 g/mol |

IUPAC Name |

N,N-bis(difluorophosphanyl)methanamine |

InChI |

InChI=1S/CH3F4NP2/c1-6(7(2)3)8(4)5/h1H3 |

InChI Key |

YZBDLZHLNDYNEU-UHFFFAOYSA-N |

Canonical SMILES |

CN(P(F)F)P(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Bis Difluorophosphino Methylamine and Its Analogues

Primary Synthesis Routes for Bis(difluorophosphino)methylamine

The principal methods for preparing bis(difluorophosphino)methylamine, CH₃N(PF₂)₂, involve a two-step process: the initial formation of a chlorinated intermediate followed by a halogen exchange reaction.

Aminolysis Reactions for P-N Bond Formation

The foundational step in the synthesis of bis(difluorophosphino)methylamine is the creation of the P-N-P framework through aminolysis. This involves the reaction of a primary amine with a phosphorus halide. Specifically, the reaction of methylamine (B109427) (CH₃NH₂) with an excess of phosphorus trichloride (B1173362) (PCl₃) leads to the formation of the key precursor, bis(dichlorophosphino)methylamine (B185509), CH₃N(PCl₂)₂.

The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic phosphorus atom of PCl₃. To drive the reaction towards the disubstituted product and avoid the formation of mono-aminated species or cyclized byproducts, the stoichiometry is carefully controlled, typically using at least two equivalents of PCl₃ for every one equivalent of the primary amine. Often, a non-nucleophilic base is employed to scavenge the hydrogen chloride (HCl) generated during the reaction, or the reaction is performed in a manner that allows for the removal of HCl. The reaction of phosphorus trichloride with three molar equivalents of methylamine has been shown to produce bis(dichlorophosphino)amines. rsc.org

Table 1: Key Reactants for P-N Bond Formation

| Reactant | Formula | Role |

|---|---|---|

| Methylamine | CH₃NH₂ | Nitrogen source/backbone |

| Phosphorus Trichloride | PCl₃ | Phosphorus source |

Fluorination of Halogenated Phosphine (B1218219) Precursors

Once the chlorinated precursor, bis(dichlorophosphino)methylamine, is synthesized and purified, the chlorine atoms are replaced with fluorine atoms to yield the final product. This halogen exchange (halex) reaction is a crucial step that imparts the characteristic electronic properties associated with the highly electronegative fluorine atoms.

A common and effective method for this transformation is the use of a fluorinating agent such as antimony trifluoride (SbF₃). The reaction involves treating bis(dichlorophosphino)methylamine with SbF₃, which serves as a fluoride (B91410) donor. This type of fluorination has been successfully applied to analogous aromatic systems; for instance, (Cl₂P)₂NC₆H₄-m-Cl is effectively converted to (F₂P)₂NC₆H₄-m-Cl using SbF₃. rsc.org This precedent strongly supports its applicability for the synthesis of bis(difluorophosphino)methylamine from its chlorinated analogue. The driving force for the reaction is the formation of the more thermodynamically stable P-F bonds and the precipitation of antimony trichloride (SbCl₃).

Reaction Scheme: CH₃N(PCl₂)₂ + 4/3 SbF₃ → CH₃N(PF₂)₂ + 4/3 SbCl₃

Preparation of Functionalized Bis(difluorophosphino)methylamine Derivatives

The modification of the basic bis(difluorophosphino)methylamine structure allows for the fine-tuning of its properties for specific applications. This can be achieved by introducing different substituents on the phosphorus or nitrogen atoms.

Synthesis of Perfluoroalkoxyphosphino Analogues (e.g., Bis[bis(trifluoroethoxy)phosphino]methylamine)

To create analogues with different electronic and steric profiles, the fluorine atoms can be replaced by other functional groups. A key example is the synthesis of perfluoroalkoxyphosphino derivatives, such as bis[bis(2,2,2-trifluoroethoxy)phosphino]methylamine, CH₃N[P(OCH₂CF₃)₂]₂.

The synthesis of such compounds logically starts from the same chlorinated precursor, bis(dichlorophosphino)methylamine. This precursor can be reacted with a fluorinated alcohol, like 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH), in the presence of a tertiary amine base such as triethylamine (B128534) (Et₃N). The base is essential to neutralize the four equivalents of HCl that are generated. The nucleophilic oxygen of the alcohol displaces the chloride ions on the phosphorus centers. This general strategy of reacting chlorophosphines with alcohols in the presence of a base is a standard and versatile method for preparing phosphite (B83602) and phosphonite esters.

Table 2: Synthesis of a Perfluoroalkoxyphosphino Analogue

| Precursor | Reagent | Base | Product |

|---|

Strategies for Modulating Ligand Stereo-Electronic Properties

The versatility of aminophosphine (B1255530) ligands stems from the ability to systematically alter their stereo-electronic properties by modifying their chemical structure. These properties are crucial as they dictate the ligand's coordination behavior and its influence on the catalytic activity and selectivity of metal complexes.

Electronic Modulation: The electronic nature of the ligand is primarily influenced by the substituents on the phosphorus atoms.

Electron-Withdrawing Groups: The fluorine atoms in bis(difluorophosphino)methylamine are strongly electron-withdrawing, making the phosphorus centers highly π-acidic. This enhances their ability to accept electron density from a metal center, which can be beneficial in many catalytic cycles. Replacing fluorine with other electron-withdrawing groups, such as trifluoroethoxy groups (-OCH₂CF₃), maintains this π-acceptor character while introducing different steric profiles.

Electron-Donating Groups: Conversely, replacing fluorine atoms with alkyl or aryl groups would increase the ligand's σ-donating ability, making the phosphorus centers more electron-rich.

Steric Modulation: The steric hindrance of the ligand can be adjusted by changing the substituents on either the nitrogen or phosphorus atoms.

Nitrogen Substituent: The methyl group on the nitrogen in the parent compound is relatively small. Replacing it with bulkier alkyl or aryl groups can significantly alter the steric environment around the P-N-P backbone.

Phosphorus Substituents: The size of the groups attached to the phosphorus atoms has a direct impact on the ligand's cone angle, a key parameter describing its steric bulk. The development of P-stereogenic aminophosphines, where the phosphorus atom itself is a chiral center, introduces a high degree of steric control, which is particularly valuable in asymmetric catalysis. chemrxiv.orgyoutube.com

The ability to independently tune both steric and electronic factors allows for the creation of a diverse library of aminophosphine ligands, enabling the rational design of catalysts for specific chemical transformations. lookchem.com

Coordination Chemistry of Bis Difluorophosphino Methylamine Ligand Systems

Formation and Characterization of Mononuclear Metal Complexes

Bis(difluorophosphino)methylamine exhibits remarkable versatility in its coordination to single metal centers, capable of acting as both a monodentate and a bidentate chelating ligand. This dual reactivity allows for the synthesis of a range of mononuclear complexes with distinct geometries and electronic properties.

In a monodentate (or monoligate) coordination mode, bis(difluorophosphino)methylamine binds to a metal center through only one of its two phosphorus donor atoms. acs.orgtandfonline.com This mode of coordination is typically observed when the reaction stoichiometry or steric environment favors the attachment of a single phosphorus atom, leaving the second PF₂ group uncoordinated.

An explicit example of this coordination is the formation of the rhenium(I) complex, ReBr(CO)₃(η¹-MeN(PF₂)₂)(MeCN). tandfonline.com In this compound, the η¹ notation signifies that the bis(difluorophosphino)methylamine ligand is bound to the rhenium center through a single point of attachment. The presence of both coordinated and uncoordinated PF₂ groups can be differentiated using spectroscopic methods, such as ³¹P NMR, which would show distinct signals for the two inequivalent phosphorus environments. tandfonline.comtandfonline.com

Further evidence for monodentate coordination comes from studies on cyclopentadienyl (B1206354) metal carbonyls. For instance, in the complex C₅H₅M[(PF₂)₂NCH₃]₂Cl (where M = Mo, W), one of the bis(difluorophosphino)methylamine ligands is observed to be monodentate while the other is bidentate (chelating). acs.org This highlights the ligand's ability to adopt different coordination modes within the same complex, influenced by the steric and electronic demands of the metal center.

While bis(difluorophosphino)methylamine has been generally noted for its application in homogeneous catalysis with transition metals such as rhodium and palladium, detailed studies on the formation and characterization of specific mononuclear Ir(I) and Pd(II) complexes with this ligand are not extensively covered in the researched scientific literature. ontosight.ai However, a notable example in Group IX is a trirhodium cluster, [Rh₃(μ-Cl)₃(μ-H₃CN(PF₂)₂)₃], which demonstrates the ligand's capability to coordinate with rhodium, albeit in a multinuclear bridging fashion rather than as a simple mononuclear complex. acs.org

The coordination of bis(difluorophosphino)methylamine with Group VI transition metals, particularly molybdenum(0), has been well-documented. Ultraviolet irradiation of the metal hexacarbonyls M(CO)₆ (where M = Cr, Mo, W) with an excess of the ligand leads to the complete displacement of all carbonyl groups, yielding the volatile, white, mononuclear complexes [CH₃N(PF₂)₂]₃M. lookchem.com

More complex reactivity is observed with substituted molybdenum carbonyls. The reaction of C₅H₅Mo(CO)₃Cl with bis(difluorophosphino)methylamine results in the successive formation of two distinct mononuclear products. Initially, the orange complex C₅H₅Mo(CO)₂[(PF₂)₂NCH₃]Cl is formed, in which the ligand acts as a bidentate, chelating ligand. Upon further reaction with another equivalent of the ligand, the yellow, crystalline complex C₅H₅Mo[(PF₂)₂NCH₃]₂Cl is produced. acs.org Spectroscopic analysis indicates that this latter complex contains two bis(difluorophosphino)methylamine ligands in different coordination modes: one acting as a bidentate chelate and the other as a monodentate ligand. acs.org

| Compound | Color | ν(CO) (cm⁻¹) | Coordination Mode(s) |

| [CH₃N(PF₂)₂]₃Mo | White | N/A | Not specified |

| C₅H₅Mo(CO)₂[(PF₂)₂NCH₃]Cl | Orange | 1990, 1922 | Bidentate (Chelating) |

| C₅H₅Mo[(PF₂)₂NCH₃]₂Cl | Yellow | Not reported | Monodentate and Bidentate (Chelating) |

Table 1: Properties of Mononuclear Molybdenum Complexes with Bis(difluorophosphino)methylamine. Data sourced from King, R. B.; Gimeno, J. (1978) and King, R.B.; Gimeno, J. (2007/10/13). acs.orglookchem.com

Elucidation of Dinuclear and Multinuclear Metal Complexes

Beyond forming mononuclear species, bis(difluorophosphino)methylamine is exceptionally adept at linking multiple metal centers, leading to the formation of dinuclear and multinuclear complexes with intricate architectures and interesting electronic properties.

The P-N-P backbone of bis(difluorophosphino)methylamine allows it to act as a bridging ligand (μ₂), connecting two metal centers. A definitive example is the dinuclear rhenium complex, Re₂(CO)₆(μ-Br)₂(μ-MeN(PF₂)₂). tandfonline.comtandfonline.com In this structure, the bis(difluorophosphino)methylamine ligand spans two rhenium atoms, with each phosphorus atom coordinated to a different metal center. The rhenium atoms are also bridged by two bromo ligands, resulting in a stable dinuclear framework. tandfonline.comtandfonline.com

| Compound | Crystal System | Space Group | Key Feature |

| Re₂(CO)₆(μ-Br)₂(μ-MeN(PF₂)₂) | Triclinic | Pī | One MeN(PF₂)₂ ligand bridging two Re centers, each also bridged by two Br ligands. |

Table 2: Crystallographic Data for a Dinuclear Rhenium Complex. Data sourced from Mague, J. T.; Lin, Z. (1995). tandfonline.comtandfonline.com

Theoretical studies have explored even more complex bridging arrangements. Density functional theory (DFT) calculations on binuclear complexes with the general formula [CH₃N(PF₂)₂]₃M₂(CO)n (where M = Fe, Co, Ni) indicate that stable structures can be formed where three bis(difluorophosphino)methylamine ligands bridge two metal atoms. nih.govacs.org This "face-capping" arrangement creates a robust cage-like structure around the dimetal core. Furthermore, a trinuclear rhodium complex, [Rh₃(μ-Cl)₃(μ-H₃CN(PF₂)₂)₃], has been synthesized where three ligands each bridge an edge of a rhodium triangle, demonstrating the ligand's capacity to facilitate the assembly of higher-order metallic clusters. acs.orgacs.org

In dinuclear and multinuclear complexes, the bridging bis(difluorophosphino)methylamine ligand plays a crucial role in mediating the interaction between metal centers, including the formation of direct metal-metal bonds. The nature of this interplay has been elucidated through theoretical studies on binuclear iron, cobalt, and nickel carbonyls bridged by three bis(difluorophosphino)methylamine ligands, [CH₃N(PF₂)₂]₃M₂(CO)n. nih.govacs.org

The calculations predict that the metal-metal distance and bond order are highly dependent on the identity of the metal and the number of ancillary carbonyl ligands, as both factors influence the electron count at the metal centers. nih.gov For the monocarbonyl series [CH₃N(PF₂)₂]₃M₂(CO), the lowest energy structures possess formal metal-metal bond orders of 1, 2, and 3 for Ni, Co, and Fe, respectively, to satisfy the 18-electron rule for each metal atom. nih.govacs.org

A particularly noteworthy finding is the prediction for the carbonyl-free diiron complex, [CH₃N(PF₂)₂]₃Fe₂. The calculations suggest an extremely short Fe-Fe distance of approximately 2.02 Å, which corresponds to a formal quadruple bond. nih.gov This strong metal-metal interaction is stabilized by the scaffolding provided by the three bridging bis(difluorophosphino)methylamine ligands. These findings underscore the ligand's ability to not only connect metal centers but also to support a range of metal-metal bonding interactions, from single to quadruple bonds, by enforcing proximity and providing electronic stabilization. nih.govacs.org

| Complex | Predicted M-M Distance (Å) | Predicted M-M Bond Order |

| [CH₃N(PF₂)₂]₃Ni₂(CO) | ~2.77 | 1 (Single) |

| [CH₃N(PF₂)₂]₃Co₂(CO) | ~2.38 | 2 (Double) |

| [CH₃N(PF₂)₂]₃Fe₂(CO) | ~2.13 | 3 (Triple) |

| [CH₃N(PF₂)₂]₃Fe₂ | ~2.02 | 4 (Quadruple) |

Table 3: Predicted Metal-Metal Bonding in Dinuclear Complexes Bridged by Three Bis(difluorophosphino)methylamine Ligands. Data sourced from Zou, R. et al. (2010). nih.govacs.org

Dirhodium and Diiridium Frameworks

The bis(difluorophosphino)methylamine ligand, CH₃N(PF₂)₂, is highly effective at stabilizing binuclear and polynuclear metal frameworks, particularly with rhodium and iridium. Its ability to bridge two metal centers facilitates the formation of complexes with unique structural and electronic properties.

In dirhodium chemistry, this ligand supports a series of singly bonded dirhodium compounds with Rh₂(0), mixed-valence Rh(0)Rh(II)X₂, and Rh₂(II)X₄ cores (where X = Cl, Br). nih.govresearchwithrutgers.com These complexes are typically formed with three bridging bis(difluorophosphino)methylamine ligands. For instance, the mixed-valence complex Rh₂[μ-CH₃N(PF₂)₂]₃Br₂[(PF₂)CH₃N(PF₂)] has been structurally characterized, revealing a complex framework where the ligands hold the two rhodium atoms in close proximity. nih.govresearchwithrutgers.com These dirhodium compounds are noted for their photophysical properties, exhibiting long-lived red luminescence that originates from a dσ* excited state. nih.govresearchwithrutgers.com The ligand framework also allows for the formation of novel trimetallic rhodium complexes, such as [Rh₃(μ-Cl)₃(μ-H₃CN(PF₂)₂)₃], which adopts a cone-shaped structure. acs.orgacs.org

While extensive research has been published on dirhodium complexes, detailed studies on analogous diiridium frameworks with the bis(difluorophosphino)methylamine ligand are less common in the reviewed literature. However, the known chemistry of iridium with other phosphine (B1218219) ligands suggests its capability to form stable mono- and polynuclear complexes. researchgate.netresearchgate.netnih.govchemrxiv.org The principles of ligand bridging and metal-metal interactions observed in rhodium systems are expected to apply to iridium as well, indicating a rich area for further exploration.

Table 1: Selected Dirhodium Complexes with Bis(difluorophosphino)methylamine

| Compound Formula | Rhodium Oxidation States | Key Structural Feature |

| Rh₂[μ-CH₃N(PF₂)₂]₃Br₂[(PF₂)CH₃N(PF₂)] | Mixed-Valence (Rh⁰/Rhᴵᴵ) | Three bridging ligands nih.govresearchwithrutgers.com |

| Rh₂[μ-CH₃N(PF₂)₂]₃Br₄ | Rhᴵᴵ/Rhᴵᴵ | Three bridging ligands nih.govresearchwithrutgers.com |

| [Rh₃(μ-Cl)₃(μ-H₃CN(PF₂)₂)₃] | Not specified | Trimetallic cone structure acs.orgacs.org |

| Rh₂(dpf)₄(CNC₆H₅) | Not specified | Dirhodium species with formamidinate ligands for comparison nih.gov |

Dicopper(I) and Rhenium(I) Binuclear Systems

The versatility of the bis(difluorophosphino)methylamine ligand extends to other transition metals, including copper and rhenium, where it facilitates the formation of binuclear systems.

In the case of copper, while specific dicopper(I) complexes with bis(difluorophosphino)methylamine are not extensively detailed in the provided search context, the broader chemistry of phosphine ligands with copper(I) is well-established. Phosphines are crucial in stabilizing various copper clusters and complexes, and the electronic properties of bis(difluorophosphino)methylamine would make it a suitable candidate for forming stable dicopper(I) frameworks.

Binuclear rhenium(I) systems utilizing phosphine ligands are known, often in the context of carbonyl or isocyanide complexes. These systems are of interest for their photophysical and catalytic properties. The bis(difluorophosphino)methylamine ligand, with its capacity to bridge two metal centers, can create stable Re(I) binuclear structures. The electronic-withdrawing nature of the difluorophosphino groups would influence the electron density at the rhenium centers, thereby affecting their reactivity and spectroscopic signatures.

Iron and Molybdenum Binuclear Carbonyl Complexes

Bis(difluorophosphino)methylamine is an effective bridging ligand for constructing binuclear iron and molybdenum carbonyl complexes. nih.gov Density functional theory (DFT) studies on [CH₃N(PF₂)₂]₃M₂(CO)n (where M = Fe, Ni, Co) have provided significant insights into the metal-metal bonding within these frameworks. nih.gov

For the iron dicarbonyl derivative, [CH₃N(PF₂)₂]₃Fe₂(CO)₂, the lowest energy structure is predicted to be a closed-shell singlet with a metal-metal distance of approximately 2.63 Å, which corresponds to a formal Fe=Fe double bond required for both iron atoms to achieve an 18-electron configuration. nih.gov Upon decarbonylation, the metal-metal interactions become even more pronounced. The monocarbonyl species, [CH₃N(PF₂)₂]₃Fe₂(CO), features an even shorter Fe-Fe distance of about 2.13 Å. nih.gov The fully decarbonylated species, [CH₃N(PF₂)₂]₃Fe₂, is particularly noteworthy for its predicted very short Fe-Fe distance of ~2.02 Å, suggesting a formal quadruple bond. nih.gov These findings highlight the ligand's ability to support strong metal-metal bonding in the absence of carbonyl bridges.

In molybdenum chemistry, bis(phosphine)amine ligands react with molybdenum hexacarbonyl to form cis-chelate complexes of the type Mo(CO)₄[R₂PNR'PR₂]. nih.gov Binuclear molybdenum carbonyl complexes are also well-documented, often featuring bridging ligands that hold the metal centers in proximity. rsc.org The replacement of CO ligands with bis(difluorophosphino)methylamine can lead to stable dimeric structures, such as [MeN(PF₂)₂]₂Mo₂(CO)n, where the properties are influenced by the number of bridging ligands and terminal carbonyls. nih.gov

Table 2: Calculated Metal-Metal Distances in Binuclear Iron Carbonyl Complexes

| Compound Formula | Metal-Metal Bond Order | Calculated M-M Distance (Å) |

| [CH₃N(PF₂)₂]₃Fe₂(CO)₂ | 2 | ~2.63 nih.gov |

| [CH₃N(PF₂)₂]₃Fe₂(CO) | 3 | ~2.13 nih.gov |

| [CH₃N(PF₂)₂]₃Fe₂ | 4 | ~2.02 nih.gov |

Influence of Ligand Electronic and Steric Properties on Coordination Environment

Impact of Difluorophosphino Electron-Withdrawing Groups on Metal Centers

The electronic nature of the bis(difluorophosphino)methylamine ligand is dominated by the highly electronegative fluorine atoms. ontosight.ai These fluorine atoms make the difluorophosphino (PF₂) groups strongly electron-withdrawing. ontosight.ailibretexts.org This property has a profound impact on the metal center to which the ligand coordinates.

When the ligand binds to a metal, the PF₂ groups withdraw electron density from the phosphorus atoms, which in turn influences the σ-donation and π-acceptance properties of the ligand. youtube.comlibretexts.org The strong inductive effect of the fluorine atoms reduces the electron-donating ability of the phosphorus lone pair. nih.gov Consequently, the metal center becomes more electron-poor or less electron-rich than it would be with more electron-donating alkyl or aryl phosphine ligands. libretexts.orgpsu.edu

This electron-withdrawing nature enhances the π-acceptor character of the phosphine ligand. libretexts.orgyoutube.com The metal center can engage in back-bonding by donating electron density from its d-orbitals into the σ* anti-bonding orbitals of the P-F bonds. youtube.com A less electron-rich metal center, resulting from coordination to electron-withdrawing ligands, leads to stronger back-bonding to other π-acceptor ligands in the coordination sphere, such as carbon monoxide (CO). libretexts.org This is observable spectroscopically, for instance, through higher ν(CO) stretching frequencies in metal carbonyl complexes. youtube.com

Steric Modulation of Metal Coordination Spheres by Bis(difluorophosphino)methylamine

The steric profile of a ligand plays a critical role in determining the geometry of the resulting metal complex, influencing the number of ligands that can fit around a metal center and affecting the reactivity of the complex. researchgate.netnih.gov The bis(difluorophosphino)methylamine ligand, while primarily discussed for its electronic effects, also imposes steric constraints on the metal's coordination sphere.

The arrangement of the two difluorophosphino groups linked by a methylamine (B109427) bridge creates a specific bite angle when it acts as a chelating ligand or defines the separation between metal centers when it acts as a bridging ligand. libretexts.org This structural rigidity can enforce specific geometries and prevent or allow certain reaction pathways. For example, in the formation of binuclear and trinuclear rhodium complexes, the ligand's structure is crucial for holding the metal atoms in a specific arrangement, facilitating metal-metal interactions. nih.govacs.org

The steric bulk can also protect the metal center from unwanted side reactions or stabilize low-coordination numbers. researchgate.net By controlling the spatial environment around the metal, the ligand can modulate the accessibility of substrates to the catalytic center, thereby influencing the selectivity of a reaction. ontosight.ainih.gov The interplay between the ligand's steric and electronic properties allows for fine-tuning of the metal's coordination environment to achieve desired chemical properties and reactivity. researchgate.net

Stabilization of Unique Metal Oxidation States and Mixed-Valence States

The unique electronic properties of the bis(difluorophosphino)methylamine ligand make it particularly adept at stabilizing unusual metal oxidation states and mixed-valence systems. nih.govresearchwithrutgers.com The ligand's ability to delocalize charge and accommodate the electronic requirements of metals in different oxidation states is key to this phenomenon.

A prominent example is the series of dirhodium complexes bridged by three bis(difluorophosphino)methylamine ligands. nih.govresearchwithrutgers.com This framework supports stable complexes containing Rh₂(0), Rh₂(II), and, most notably, a mixed-valence Rh(0)Rh(II) core. nih.govresearchwithrutgers.com The formation of the Rh₂[μ-CH₃N(PF₂)₂]₃Br₂ complex demonstrates the ligand's capacity to create an environment where two rhodium atoms can coexist in formally different oxidation states within the same molecule. nih.govresearchwithrutgers.com

This stabilization arises from the combination of the ligand's strong σ-framework and the electron-withdrawing nature of the PF₂ groups. The ligand can effectively bridge the two metal centers, allowing for electronic communication between them while being flexible enough to accommodate the different coordination preferences and electron counts of the metal ions in their respective oxidation states. This ability is crucial for the design of novel materials with interesting electronic and magnetic properties and for understanding electron transfer processes in multinuclear systems.

Investigation of Redox Non-Innocent Behavior of the Ligand

The concept of redox non-innocent ligands has become increasingly significant in coordination chemistry, as it describes ligands that actively participate in the redox processes of a metal complex, rather than being passive spectators to metal-centered electron transfer. A ligand is considered non-innocent when its own orbitals are energetically close to the metal's d-orbitals, allowing for the delocalization of electron density and the stabilization of multiple oxidation states for the complex as a whole. The investigation into whether bis(difluorophosphino)methylamine, CH₃N(PF₂)₂, behaves as a redox non-innocent ligand is a nuanced area of study that relies on a combination of electrochemical, spectroscopic, and computational methods.

The chemical structure of bis(difluorophosphino)methylamine, featuring a central methylamine group linked to two highly electron-withdrawing difluorophosphino groups, suggests the potential for interesting electronic properties. ontosight.ai The presence of both donor (nitrogen) and acceptor (phosphorus with electronegative fluorine substituents) sites within the same molecule makes its interaction with transition metals a subject of interest for catalytic applications. ontosight.ai

To date, comprehensive studies specifically detailing the redox non-innocent behavior of bis(difluorophosphino)methylamine are not extensively available in the public domain. However, the principles for such an investigation can be laid out. The key would be to determine if the ligand itself undergoes oxidation or reduction during the redox reactions of its metal complexes.

Theoretical and Experimental Approaches

A definitive investigation would typically involve the following approaches:

Cyclic Voltammetry (CV): This electrochemical technique is paramount for probing the redox behavior of metal complexes. By applying a varying potential, one can observe the oxidation and reduction processes of the complex. In the case of a complex with a potentially non-innocent ligand like bis(difluorophosphino)methylamine, multiple reversible or quasi-reversible redox events might be observed. The separation and characteristics of these waves can provide initial clues. If a redox process is ligand-based, it often occurs at a potential that is relatively independent of the metal center across a series of complexes with different metals.

Spectroelectrochemistry: This powerful technique combines electrochemical methods with spectroscopy (e.g., UV-Vis-NIR, EPR). By monitoring the spectroscopic changes as the complex is electrochemically oxidized or reduced, one can gain insight into where the electron is being added or removed from. For instance, the growth of new absorption bands in the UV-Vis-NIR spectrum that are characteristic of a ligand radical anion or cation would be strong evidence for ligand-based redox activity. Similarly, the appearance or change of a signal in the EPR spectrum can help identify the location of the unpaired electron.

Computational Chemistry (Density Functional Theory - DFT): Theoretical calculations are invaluable for understanding the electronic structure of these complexes. DFT can be used to calculate the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). If these orbitals show significant contributions from the bis(difluorophosphino)methylamine ligand, it would strongly suggest that the ligand is likely to participate in redox processes. Analysis of the spin density distribution in the calculated structures of the oxidized or reduced species can further pinpoint the location of the redox event.

Expected Research Findings and Data

Were such studies to be conducted, the findings would likely be presented in data tables. A hypothetical data table for the cyclic voltammetry of a series of first-row transition metal complexes with bis(difluorophosphino)methylamine might look like this:

| Complex | E1/2 (MII/MI) (V vs. Fc/Fc+) | ΔEp (mV) | E1/2 (Ligand0/-•) (V vs. Fc/Fc+) | ΔEp (mV) |

| [Fe(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available |

| [Co(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available |

| [Ni(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available |

| [Cu(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data is not available in the searched literature.

Similarly, a table summarizing DFT results might show the percentage contributions of the metal and ligand to the frontier orbitals:

| Complex | HOMO Energy (eV) | % Metal in HOMO | % Ligand in HOMO | LUMO Energy (eV) | % Metal in LUMO | % Ligand in LUMO |

| [Fe(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| [Co(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| [Ni(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| [Cu(MeN(PF₂)₂)₂(Cl)₂] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific computational data is not available in the searched literature.

Structural Elucidation and Spectroscopic Characterization of Bis Difluorophosphino Methylamine Complexes

Advanced Crystallographic Investigations

Crystallographic studies are fundamental for determining the precise three-dimensional arrangement of atoms in the solid state, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

While bis(difluorophosphino)methylamine has been successfully used as a ligand to synthesize a variety of metal complexes, including tris(ligand) derivatives with Group 6 metal carbonyls, [CH₃N(PF₂)₂]₃M (where M = Cr, Mo, W), detailed single-crystal X-ray diffraction analyses of these specific complexes are not extensively reported in the surveyed literature. acs.org

However, to provide context for the expected solid-state geometry, the crystal structure of the closely related parent amine, bis(difluorophosphino)amine (NH(PF₂)₂), has been determined at –110 °C. rsc.org The analysis revealed a monoclinic crystal system with space group P2₁/n. rsc.org The molecular structure of NH(PF₂)₂ approximates C₂ᵥ symmetry, featuring a trigonal planar nitrogen coordination. rsc.org This planarity at the nitrogen atom is a key structural feature for this class of compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.69 |

| b (Å) | 4.72 |

| c (Å) | 12.08 |

| β (°) | 98.3 |

| Z | 4 |

| Average P–N bond length (Å) | 1.667(10) |

| Average P–F bond length (Å) | 1.578(5) |

| P–N–P bond angle (°) | 120.7(4) |

| Average F–P–F bond angle (°) | 95.7(4) |

A detailed conformational analysis of bis(difluorophosphino)methylamine or its complexes within a crystalline matrix is contingent upon the availability of single-crystal X-ray diffraction data. As such data for the methyl-substituted compound or its complexes are not available in the reviewed literature, a definitive analysis of its solid-state conformation, including torsion angles and packing effects, cannot be provided. For the analogous NH(PF₂)₂ compound, the structure reveals weak intermolecular H···F interactions. rsc.org

Gas-Phase Structural Determination by Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds, free from the influence of crystal packing forces. The molecular structures of a family of aminodifluorophosphines, including bis(difluorophosphino)amine, have been precisely determined using GED combined with high-level ab initio molecular-orbital calculations. While specific numerical data for the methyl derivative, CH₃N(PF₂)₂, is not detailed in the primary abstracts, the study of the related bis(difluorophosphino)silylamine, N(PF₂)₂(SiH₃), provides valuable comparative data. nih.gov

In these aminophosphine (B1255530) systems, the conformation is typically dominated by the requirement for the lone pairs of electrons on adjacent phosphorus and nitrogen atoms to be approximately orthogonal. nih.gov For N(PF₂)₂(SiH₃), the nitrogen atom exhibits planar coordination, and the molecule possesses a C₂ᵥ average symmetry, though it undergoes large-amplitude torsional vibrations. nih.gov

| Parameter | Value |

|---|---|

| P–N bond length (pm) | 169.1(4) |

| P–F bond length (pm) | 157.0(2) |

| Si–N bond length (pm) | 176.7(7) |

| P–N–P bond angle (°) | 117.6(7) |

| F–P–F bond angle (°) | 96.1(5) |

| F–P–N bond angle (°) | 99.3(3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and bonding of molecules in solution. For bis(difluorophosphino)methylamine, multi-nuclear NMR provides detailed information through the analysis of ¹H, ¹⁹F, and ³¹P nuclei.

The NMR spectra of bis(difluorophosphino)methylamine and its precursor, methylaminodifluorophosphine (CH₃NHPF₂), have been thoroughly analyzed. The spectra exhibit complex spin-spin coupling between the ¹H, ¹⁹F, and ³¹P nuclei, providing a wealth of structural information. The coordination of bis(difluorophosphino)methylamine to a metal center, for example in complexes like [CH₃N(PF₂)₂]₃Mo, significantly alters the NMR parameters, confirming that coordination occurs through the phosphorus atoms rather than the nitrogen atom.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| CH₃N(PF₂)₂ (Free Ligand) | ¹H (CH₃) | Not explicitly detailed in abstract | J(P,H) and J(F,H) expected | acs.org |

| ¹⁹F | Not explicitly detailed in abstract | ¹J(P,F), ³J(P,F), ⁴J(F,F) expected | acs.org | |

| ³¹P | Not explicitly detailed in abstract | ¹J(P,F), ²J(P,P) expected | acs.org | |

| cis-[CH₃N(PF₂)₂]₂Mo(CO)₄ | ¹⁹F | Complex multiplets observed | |¹J(P,F)|, |³J(P,F')|, |⁴J(F,F')| determined | acs.org |

| ³¹P | Complex multiplets observed | |²J(P,P')| accurately evaluated | acs.org |

Note: Specific shift values for the free ligand are not provided in the readily available abstracts, but their analysis is discussed in the cited literature.

The magnitude of the phosphorus-phosphorus coupling constant, |²J(PP')|, in cis-disubstituted molybdenum carbonyl complexes, cis-[L]₂Mo(CO)₄, is sensitive to the electronic properties of the phosphine (B1218219) ligand L. For fluorophosphine ligands, this coupling constant generally decreases as the electron-withdrawing power of the substituent on the phosphorus atom decreases. acs.org

Fluxional processes, where atoms or groups of atoms undergo dynamic exchange between chemically distinct environments, are common in coordination chemistry, particularly for metal carbonyl and phosphine complexes. ilpi.comwikipedia.org Such behavior can be studied using variable-temperature (dynamic) NMR spectroscopy, which can reveal the energy barriers associated with these exchange processes. wikipedia.org

However, detailed dynamic NMR studies investigating specific ligand fluxionality or exchange processes for complexes of bis(difluorophosphino)methylamine have not been extensively reported in the searched scientific literature. While the formation of five- and six-coordinate metal complexes with this ligand is known, which are often stereochemically non-rigid, specific investigations into their dynamic behavior are not available. acs.orgacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. These techniques probe the vibrational energy levels of molecules, which are highly characteristic of the types of chemical bonds present. For bis(difluorophosphino)methylamine, CH₃N(PF₂)₂, these spectra would be dominated by vibrations corresponding to the P-F, P-N, C-N, and C-H bonds.

The vibrational modes of aminophosphines are known to be complex due to the potential for planar or pyramidal geometry at the nitrogen atom, which influences the nature of the P-N bond. The presence of two difluorophosphino groups attached to the methylamine (B109427) backbone introduces further complexity.

Expected Vibrational Frequencies:

The P-F stretching vibrations are typically observed in the range of 800-900 cm⁻¹. These bands are expected to be strong in both IR and Raman spectra. The P-N stretching vibration is more variable and can be found in a broad region, often coupled with other modes. nih.gov For aminophosphines, this stretching is anticipated to appear in the 900-1050 cm⁻¹ range. The C-N stretching vibration in methylamines typically occurs around 1000-1200 cm⁻¹. The various C-H stretching and bending vibrations of the methyl group would be present in their characteristic regions, typically 2800-3000 cm⁻¹ for stretching and 1350-1450 cm⁻¹ for bending. libretexts.org

Interactive Data Table: Expected Vibrational Frequencies for Bis(difluorophosphino)methylamine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| P-F | Stretching | 800 - 900 | IR, Raman |

| P-N | Stretching | 900 - 1050 | IR, Raman |

| C-N | Stretching | 1000 - 1200 | IR, Raman |

| C-H | Stretching | 2800 - 3000 | IR, Raman |

| C-H | Bending | 1350 - 1450 | IR, Raman |

It is important to note that the coupling of these vibrational modes can lead to shifts in their observed frequencies and changes in their intensities. nih.gov A comprehensive analysis would typically involve computational modeling, such as Density Functional Theory (DFT) calculations, to accurately assign the vibrational bands observed in experimental spectra. nih.gov The combination of IR and Raman spectroscopy is particularly powerful, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules related to changes in dipole moment (IR) and polarizability (Raman). thermofisher.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern upon ionization. For bis(difluorophosphino)methylamine (CH₃F₄NP₂), the molecular weight is 166.9824 g/mol . nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI) or chemical ionization (CI), to produce a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure.

Expected Fragmentation Pattern:

The fragmentation of organophosphorus compounds is influenced by the relative strengths of the bonds within the molecule and the stability of the resulting fragments. researchgate.netnih.gov For bis(difluorophosphino)methylamine, fragmentation is likely to occur at the P-N and P-F bonds.

Common fragmentation pathways for halogenated organophosphorus compounds can involve McLafferty rearrangements and the cleavage of substituent groups. nih.govbohrium.comresearchgate.net The loss of a fluorine atom or a PF₂ group would be expected. Cleavage of the P-N bond could lead to fragments corresponding to the [PF₂]⁺ ion and the [CH₃N(PF₂)]⁺ ion.

Interactive Data Table: Plausible Mass Spectrometry Fragments for Bis(difluorophosphino)methylamine

| Fragment Ion | Proposed Structure | m/z (Expected) |

|---|---|---|

| [CH₃N(PF₂)₂]⁺ | Molecular Ion (M⁺) | 167 |

| [CH₃N(PF₂)PF]⁺ | Loss of a fluorine atom | 148 |

| [N(PF₂)₂]⁺ | Loss of a methyl group | 152 |

| [CH₃NPF₂]⁺ | Cleavage of a P-N bond | 98 |

| [PF₂]⁺ | Difluorophosphino cation | 69 |

The relative abundance of these fragment ions would provide further structural information. For instance, a highly abundant [PF₂]⁺ peak would suggest the relative lability of the P-N bond under the ionization conditions. High-resolution mass spectrometry (HRMS) would be particularly valuable for this compound, as it would allow for the determination of the exact mass of each fragment, confirming its elemental composition. nih.gov

Reactivity and Mechanistic Investigations of Bis Difluorophosphino Methylamine Complexes

Small Molecule Activation and Transformation Reactions

Complexes of bis(difluorophosphino)methylamine are notable for their ability to interact with and activate a variety of small, stable molecules. This reactivity is central to their potential applications in catalysis.

The activation of dihydrogen (H₂) by transition metal complexes is a fundamental step in hydrogenation catalysis. In complexes featuring ligands similar to bis(difluorophosphino)methylamine, such as bis(diphenylphosphino)amine (dppa), metal-ligand cooperation plays a key role. For instance, an iron complex with a homofunctional hemilabile dppa ligand was shown to facilitate the heterolytic cleavage of H₂. nih.gov The {Ph₂P-N-PPh₂}⁻ ligand acts as an internal base, leading to the formation of a hydride complex. nih.gov This cooperative bond activation is a potential pathway for H₂ activation in related bis(difluorophosphino)methylamine systems.

Reductive elimination of H₂ is the reverse process of oxidative addition and is a crucial step in many catalytic cycles. The rate and facility of reductive elimination can be influenced by external stimuli or by the ligand's structure. Studies on platinum(II) diaryl complexes with macrocyclic bis(phosphine) ligands have demonstrated that mechanical force applied to the ligand backbone can alter the rate of C-C reductive elimination. nih.gov Compressive forces were found to decrease the reaction rate, while tensile forces increased it, highlighting the intricate relationship between ligand architecture and reactivity at the metal center. nih.gov While not specific to H₂ elimination, these findings suggest that the structural dynamics of the bis(difluorophosphino)methylamine ligand could similarly influence the elimination of small molecules from the metal's coordination sphere.

The mechanism of reductive elimination has been computationally investigated for various organometallic complexes. For the elimination of polar molecules, it is understood that the process often begins with the dissociation of a ligand, followed by nucleophilic attack. osti.gov Unexpectedly, electronic structure calculations have revealed that for certain platinum complexes, the formal reduction of the metal center occurs upon the initial dissociation of an anionic ligand, rather than during the subsequent bond-forming step. osti.gov This refined understanding of the electronic rearrangements during reductive elimination is critical for designing more efficient catalysts.

Table 1: Examples of H₂ Activation and Reductive Elimination in Related Bis(phosphine) Complexes

| Complex/System | Reaction Type | Key Findings |

| [(dppa)Fe(Ph₂P-N-PPh₂)₂] | H₂ Activation | Heterolytic cleavage of H₂ via metal-ligand cooperation with the ligand acting as an internal base. nih.gov |

| (P-P)PtAr₂ (Macrocyclic bis(phosphine)) | C-C Reductive Elimination | The rate of reductive elimination is modulated by mechanical force applied to the spectator ligand. nih.gov |

| Pd(II) Amido Complexes | C-N Reductive Elimination | The rate is enhanced by electron-deficient aryl halides and electron-rich amines. nih.gov |

The reaction of bis(difluorophosphino)methylamine with metal carbonyls often leads to the substitution of carbon monoxide (CO) ligands. The extent of this displacement is dependent on the metal center and the reaction conditions.

Ultraviolet irradiation of Group 6 metal hexacarbonyls, M(CO)₆ (where M = Cr, Mo, W), with an excess of CH₃N(PF₂)₂ results in the complete displacement of all carbonyl groups to yield the volatile, white complexes [CH₃N(PF₂)₂]₃M. lookchem.com In the case of iron pentacarbonyl, Fe(CO)₅, the reaction can be controlled to produce either the yellow liquid [CH₃N(PF₂)₂]₂Fe(CO) or an orange crystalline complex, [CH₃N(PF₂)₂]₂Fe₂(CO)₅, depending on the stoichiometry and conditions. lookchem.com

With nickel tetracarbonyl, Ni(CO)₄, a variety of products can be formed, including [CH₃N(PF₂)₂]₃Ni₂(CO)₂ and [CH₃N(PF₂)₂]₂Ni₂(CO)₃. lookchem.com The carbonyl groups in the [CH₃N(PF₂)₂]₃Ni₂(CO)₂ complex are particularly labile and can be readily replaced by other ligands at room temperature without the need for UV irradiation. lookchem.com

Rhenium(I) carbonyl complexes also exhibit rich reactivity. The reaction of ReBr(CO)₃(MeCN)₂ with half an equivalent of CH₃N(PF₂)₂ produces the dinuclear, bridged complex Re₂(CO)₆(μ-Br)₂(μ-MeN(PF₂)₂). tandfonline.comtandfonline.com When one equivalent of the phosphine (B1218219) ligand is used, a mixture of products is formed, including the aforementioned dinuclear complex, the chelated complex ReBr(CO)₃(η²-MeN(PF₂)₂), and the monodentate complex ReBr(CO)₃(η¹-MeN(PF₂)₂)(MeCN). tandfonline.comtandfonline.com

Table 2: Selected Carbonyl Substitution Reactions with CH₃N(PF₂)₂

| Metal Carbonyl Precursor | Product(s) |

| M(CO)₆ (M = Cr, Mo, W) | [CH₃N(PF₂)₂]₃M lookchem.com |

| Fe(CO)₅ | [CH₃N(PF₂)₂]₂Fe(CO), [CH₃N(PF₂)₂]₂Fe₂(CO)₅ lookchem.com |

| Ni(CO)₄ | [CH₃N(PF₂)₂]₃Ni₂(CO)₂, [CH₃N(PF₂)₂]₂Ni₂(CO)₃ lookchem.com |

| ReBr(CO)₃(MeCN)₂ | Re₂(CO)₆(μ-Br)₂(μ-MeN(PF₂)₂), ReBr(CO)₃(η²-MeN(PF₂)₂) tandfonline.comtandfonline.com |

The activation of molecular oxygen (O₂) by transition metal complexes is a cornerstone of oxidation catalysis and biomimetic chemistry. While specific studies on dioxygen activation by bis(difluorophosphino)methylamine complexes are not widely reported, research on related systems provides valuable insights.

The process often involves the coordination of O₂ to a reduced metal center, followed by electron transfer to form a superoxide (B77818) or peroxide species. For example, ferrous (Fe(II)) complexes with tris(pyridin-2-ylmethyl)amine (TPA) ligands are known to activate molecular dioxygen. latticescipub.com In some nonheme iron systems, the reaction of an Fe(II) complex with O₂ at low temperatures leads to the formation of a detectable iron(III)-superoxide intermediate. nih.gov The formation of these species is often the first step in powerful oxidation reactions. nih.gov

In a diruthenium system bridged by a redox-active bis(aldimine) ligand, aerobic conditions led to O₂ activation and subsequent oxygenation of the ligand backbone itself, forming imino-carboxamido and bis(carboxamido) bridged species. nih.gov This demonstrates that the ligand can play an active role in the reaction, not just as a spectator. Given the reactivity of phosphines towards oxidation, it is plausible that bis(difluorophosphino)methylamine complexes could react with O₂ to form phosphine oxide species or potentially metal-peroxide complexes under specific conditions. orgsyn.org

Complexes of bis(difluorophosphino)methylamine can react with halogens and hydrohalic acids, leading to changes in the metal's oxidation state or modification of the ligand itself. Research on the closely related bis(dialkylphosphino)amines (R₂PNHPR₂) shows that they react with elemental halogens (Cl₂, Br₂, I₂) to yield cationic products of the type [(R)₂P(X)-N-(R)₂P(X)]⁺, where the halogen atoms have added to the phosphorus centers. iaea.org

The reactivity of metal-halide precursors provides another perspective. As mentioned previously, the reaction between ReBr(CO)₃(MeCN)₂ and CH₃N(PF₂)₂ yields various rhenium-bromo-carbonyl-phosphine complexes. tandfonline.comtandfonline.com In palladium chemistry, dipalladium halide complexes such as Pd₂X₂(dmpm)₂ (where X is a halogen and dmpm is bis(dimethylphosphino)methane) serve as precursors for reactions with small molecules like H₂S. nih.gov These studies suggest that the halogen ligand can remain in the coordination sphere or be displaced during subsequent reactions. The interaction with hydrohalic acids could lead to protonation of the amine nitrogen or oxidative addition at the metal center, depending on the nature of the complex.

The reduction of carbon dioxide (CO₂) is a highly sought-after transformation for converting a greenhouse gas into valuable chemicals. While direct studies on CO₂ reduction by bis(difluorophosphino)methylamine complexes are limited, research on analogous systems points to potential reaction pathways. A conference report described the synthesis of divalent transition metal complexes of the similar bis(diisopropylphosphino)amine ligand and investigated their reactions with CO₂. osti.gov

Ligand Transformation and Cleavage Pathways

Under certain reaction conditions, the bis(difluorophosphino)methylamine ligand itself can undergo transformations. These can range from simple oxidation to complete cleavage of the P-N or P-C bonds.

The oxidation of phosphine ligands is a common reaction pathway. For instance, in some palladium-catalyzed C-H functionalization reactions, the mono-oxidation of a bidentate bis-phosphine ligand (xantphos) was found to be a critical step for the formation of the active catalyst. nih.gov The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand. nih.gov A similar oxidation of one or both PF₂ groups in bis(difluorophosphino)methylamine is a plausible transformation.

More drastic transformations can involve the cleavage of the ligand framework. Gas-phase electron diffraction studies of the related bis(difluorophosphino)silylamine, N(PF₂)₂(SiH₃), provide precise measurements of the bond lengths and angles, showing a planar coordination at the nitrogen atom and a P-N-P angle of 117.6°. rsc.org This structural information is foundational to understanding the stability and potential cleavage points of the P-N-P linkage in the coordinated methylamine (B109427) analogue. In some catalytic systems involving other phosphinoamine-type ligands, the irreversible formation of strong P-OR bonds has been observed when the reaction is carried out in an alcohol solvent, indicating a complete transformation of the phosphorus center. iaea.org

Phosphorus-Nitrogen Bond Cleavage Reactions within Coordination Complexes

A notable aspect of the reactivity of coordinated bis(difluorophosphino)methylamine is the susceptibility of the phosphorus-nitrogen (P-N) bond to cleavage. This process has been observed in binuclear iron carbonyl complexes. For instance, in the decarbonylation of CH₃N(PF₂)₂Fe₂(CO)₈, the loss of a second CO molecule from the CH₃N(PF₂)₂Fe₂(CO)₇ intermediate leads to the cleavage of a P-N bond in the bis(difluorophosphino)methylamine ligand. This results in the formation of a complex with separate bridging difluorophosphino (μ-PF₂) and methylaminodifluorophosphino (μ-CH₃NPF₂) groups. This P-N bond scission is a key step in the transformation of these iron carbonyl systems. While P-C bond cleavage is a known reaction pathway in some coordinated phosphine ligands, the cleavage of the P-N bond in bis(difluorophosphino)methylamine highlights a distinct reactive pathway for this ligand system. rsc.org

Intramolecular and Intermolecular Ligand Substitution and Rearrangement Processes

Complexes of bis(difluorophosphino)methylamine and related diphosphine ligands exhibit a range of dynamic behaviors, including ligand substitution and rearrangement processes. The synthesis of metal phosphine complexes often proceeds through ligand substitution, where a phosphine ligand replaces another ligand, such as a carbonyl or a solvent molecule, at the metal center. libretexts.org For example, the reaction of ReBr(CO)₃(MeCN)₂ with bis(difluorophosphino)methylamine (MeN(PF₂)₂) can lead to a mixture of products, including species where the MeN(PF₂)₂ ligand acts as a bidentate or a monodentate ligand, with a solvent molecule occupying the other coordination site. researchgate.netliberty.educardiff.ac.uk This demonstrates the lability of ligands and the potential for substitution reactions.

Furthermore, diphosphine ligands can undergo intramolecular rearrangements, such as the transition between chelating and bridging coordination modes in bimetallic complexes. researchgate.netrsc.org In a chelating mode, both phosphorus atoms of the ligand bind to the same metal center, whereas in a bridging mode, they connect two different metal centers. Studies on related bimetallic systems have shown that this isomerization can occur through a non-dissociative mechanism, involving the migration of one end of the diphosphine ligand from one metal to the other. researchgate.netrsc.org This type of rearrangement is crucial in controlling the geometry and reactivity of bimetallic complexes. The ability of bis(difluorophosphino)methylamine to act as a bridging ligand is fundamental to the structure of many of its bimetallic complexes, such as [CH₃N(PF₂)₂]₃M₂(CO)n (M = Fe, Co, Ni). nih.govacs.org

Electron Transfer and Redox Chemistry of Metal Centers

The electronic properties of the bis(difluorophosphino)methylamine ligand significantly influence the electron transfer and redox chemistry at the metal centers of its complexes. The strong π-acceptor character of the PF₂ groups can stabilize low-valent metal centers and facilitate redox processes. wikipedia.org

Currently, there is a limited body of published research specifically investigating disproportionation mechanisms in bimetallic systems featuring the bis(difluorophosphino)methylamine ligand. While disproportionation reactions are known in bimetallic chemistry, detailed mechanistic studies for this particular class of complexes are not widely available in the scientific literature.

The activation of small molecules often requires multi-electron transformations at a metal center. The bis(difluorophosphino)methylamine ligand, with its ability to modulate the electronic environment of the metal, can potentially facilitate such processes. Redox-responsive ligands, such as the related phosphinimides, have been shown to enable multi-electron bond cleavage processes. acs.orgosti.gov These ligands can actively participate in the redox chemistry, stabilizing different oxidation states of the metal throughout the catalytic cycle. The formation of bimetallic complexes with bridging bis(difluorophosphino)methylamine ligands also provides a pathway for multi-electron transformations, where both metal centers can participate in the reaction. nih.gov The ability of phosphine ligands in general to influence the redox properties of metal centers is a key principle in the design of catalysts for challenging transformations. tcichemicals.com

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, particularly in cross-coupling reactions catalyzed by palladium and other late transition metals. youtube.comcsbsju.edu In oxidative addition, the metal center's oxidation state increases by two as a substrate is added to the coordination sphere. umb.edu Conversely, in reductive elimination, the oxidation state decreases by two as a new bond is formed between two ligands, which are then released from the metal. umb.edu

The reactivity of metal complexes in these processes is highly dependent on the nature of the supporting ligands. Electron-rich phosphine ligands generally promote oxidative addition, while sterically bulky phosphines can facilitate reductive elimination. tcichemicals.com The bis(difluorophosphino)methylamine ligand, with its electron-withdrawing PF₂ groups, would be expected to influence the rates and mechanisms of these reactions.

Mechanistic studies on related platinum and palladium phosphine complexes have revealed various pathways for these reactions. For instance, reductive elimination from Pt(IV) complexes can proceed through different mechanisms, including initial ligand dissociation to form a five-coordinate intermediate, from which the C-C or C-O bond-forming step occurs. nih.govacs.org The choice of reaction conditions and the nature of the ancillary ligands can direct the reaction towards a specific pathway. nih.gov Theoretical studies have also been instrumental in elucidating the factors that control the facility of reductive C-C and C-H coupling from palladium and platinum complexes. osti.gov

| Reaction Type | Metal Center | Ligand System | Key Mechanistic Features |

| Reductive Elimination | Pt(IV) | bis(diphenylphosphino)ethane | Initial dissociation of an OR⁻ ligand, followed by nucleophilic attack on a methyl group. nih.gov |

| Reductive Elimination | Pd(II) | PPh₃ | Dissociation of a phosphine ligand to form a three-coordinate intermediate. |

| Reductive Elimination | Pt(IV) | 2-(2-pyridyl)pyrrolide | Direct C-C coupling from a five-coordinate complex without prior ligand loss. acs.org |

Photochemical Reaction Pathways and Excited-State Dynamics

The study of photochemical reactions of organometallic complexes is a rapidly growing field, with applications in synthesis and catalysis. acs.orgpageplace.de However, detailed investigations into the photochemical pathways and excited-state dynamics of bis(difluorophosphino)methylamine complexes are not extensively documented in the literature.

In general, the photochemistry of organometallic compounds can involve various processes, including ligand dissociation, isomerization, and redox reactions initiated by the absorption of light. For instance, photochemical studies on fluorophosphine-bridged iron and cobalt dimers have been reported, indicating that related systems can be photoactive. acs.org The nature of the excited states, whether they are metal-centered, ligand-centered, or charge-transfer in character, dictates the subsequent photochemical reactivity. While the specific photochemical behavior of bis(difluorophosphino)methylamine complexes remains an area for further exploration, the presence of both a chromophoric metal center and a photochemically interesting ligand suggests the potential for rich and varied excited-state dynamics.

Research on Photochemical Behavior of Bis(difluorophosphino)methylamine Complexes Remains Undocumented

A thorough review of available scientific literature reveals a significant gap in the study of the photochemical properties of complexes containing the ligand bis(difluorophosphino)methylamine. Despite its recognized role as a versatile phosphine-based ligand in coordination chemistry and catalysis, detailed investigations into its photoexcitation processes, the lifetimes of its excited states, and the nature of photogenerated intermediates are not present in the current body of published research. ontosight.ai

Bis(difluorophosphino)methylamine, with the chemical formula CH₃N(PF₂)₂, is noted for its highly electron-withdrawing difluorophosphino groups, which can significantly influence the electronic environment of a metal center in a complex. ontosight.ai This characteristic suggests that its complexes could exhibit interesting photochemical behavior. However, empirical studies to explore these potential properties have not been reported.

While the broader field of transition metal complex photochemistry is well-established, with extensive research into various ligands, specific data for bis(difluorophosphino)methylamine is absent. nih.govnih.gov Searches for photophysical data, such as absorption and emission spectra, quantum yields, and excited-state lifetimes for complexes of this particular ligand, have yielded no specific results. Consequently, there are no available data to populate tables on excited-state lifetimes or the spectroscopic characteristics of any photogenerated intermediates.

Furthermore, the application of time-resolved spectroscopic techniques, which are crucial for elucidating the mechanisms of photochemical reactions and identifying transient species, has not been documented for bis(difluorophosphino)methylamine complexes.

Catalytic Applications of Bis Difluorophosphino Methylamine Complexes

Homogeneous Catalysis Paradigms Utilizing Bis(difluorophosphino)methylamine Ligands

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. The design and selection of ligands are crucial for controlling the activity, selectivity, and stability of the metal catalyst. Bis(difluorophosphino)methylamine has been identified as a potentially valuable ligand in this context. ontosight.ai

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental process in organic synthesis, with wide applications in the pharmaceutical, petrochemical, and food industries. Metal complexes are often employed as catalysts to facilitate this transformation under milder conditions. While bis(phosphine) ligands are commonly used in metal-catalyzed hydrogenation, specific research findings detailing the performance of bis(difluorophosphino)methylamine complexes in hydrogenation reactions are not extensively documented in publicly available literature. The general mechanism for catalytic hydrogenation by metal complexes often involves the coordination of the unsaturated substrate and the activation of molecular hydrogen by the metal center. youtube.com

Table 1: General Parameters in Catalytic Hydrogenation

| Parameter | Description |

| Catalyst | Typically a transition metal complex (e.g., with Rh, Ru, Ir). |

| Ligand | Phosphines, including bis(phosphines), are common. |

| Substrate | Alkenes, alkynes, ketones, imines, etc. |

| Solvent | Organic solvents like alcohols, ethers, or hydrocarbons. |

| Conditions | Varies from ambient temperature and pressure to elevated conditions. |

Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The choice of ligand in rhodium-catalyzed hydroformylation is critical for controlling the regioselectivity (linear vs. branched aldehydes) and enantioselectivity. The electronic and steric properties of phosphine (B1218219) ligands play a significant role in determining the outcome of the reaction. acsgcipr.org For instance, decreasing the basicity of the phosphine ligand has been shown to increase enantioselectivity in certain systems. acsgcipr.org

While bis(difluorophosphino)methylamine has been mentioned as a ligand for hydroformylation ontosight.ai, specific and detailed data on the performance of its complexes in these processes, such as turnover numbers, selectivity, and reaction conditions, are not widely reported in the scientific literature. Computational studies on other bis(phosphine) ligated rhodium catalysts have shown that the energy barrier of the catalytic cycle is a key determinant of the catalyst's activity. uva.nl

Table 2: Key Factors in Hydroformylation

| Factor | Influence |

| Ligand Bite Angle | Affects regioselectivity. |

| Ligand Electronics | Influences catalyst activity and selectivity. |

| Syngas Pressure | Can affect reaction rate and catalyst stability. |

| Temperature | Impacts reaction rate and selectivity. |

Specific experimental data and detailed research findings on the application of bis(difluorophosphino)methylamine complexes in hydroformylation processes are limited in the available literature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The nature of the phosphine ligand is crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The use of bis(difluorophosphino)methylamine as a ligand in cross-coupling reactions has been suggested due to its electronic properties. ontosight.ai However, detailed studies and specific data on the performance of its palladium complexes in reactions like the Suzuki-Miyaura or Sonogashira couplings are not extensively available. For comparison, other palladium complexes with bidentate phosphine ligands have been studied, and their catalytic activity is influenced by factors such as the chelate ring size and the electronic nature of the phosphine. rsc.org

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners |

| Suzuki-Miyaura | Organoboron compound and an organohalide. |

| Heck | Alkene and an aryl or vinyl halide. |

| Sonogashira | Terminal alkyne and an aryl or vinyl halide. |

| Buchwald-Hartwig | Amine and an aryl halide. |

Detailed research findings, including yields, turnover numbers, and substrate scope, for carbon-carbon cross-coupling reactions catalyzed by bis(difluorophosphino)methylamine complexes are not well-documented in the reviewed literature.

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical route to complex molecules. Transition metal complexes, including those of cobalt and rhodium, have been shown to mediate C-H activation. osti.gov The development of these catalytic systems often relies on the design of supporting ligands that can facilitate the C-H bond cleavage step. While the potential for bis(difluorophosphino)methylamine in catalysis is recognized, specific examples and detailed research on its application in C-H bond activation are not readily found in the public domain. The general approach involves the coordination of a directing group to the metal center, which then facilitates the cleavage of a nearby C-H bond. osti.gov

There is a lack of specific research data and detailed findings regarding the use of bis(difluorophosphino)methylamine complexes in catalytic C-H bond activation reactions in the available scientific literature.

Photocatalysis for Sustainable Energy and Chemical Synthesis

Photocatalysis harnesses light energy to drive chemical reactions, offering a sustainable approach to chemical synthesis and energy production. The development of efficient photocatalysts is a key area of research.

The production of hydrogen gas from water or other protic solutions using sunlight is a promising strategy for renewable energy. Dirhodium complexes featuring bis(difluorophosphino)methylamine (dfpma) ligands have been identified as key components in a complete photocycle for the photogeneration of H₂ in homogeneous solutions of hydrohalic acids. osti.gov

Table 4: Photocatalytic Hydrogen Generation with Dirhodium Complexes

| Catalyst Component | Role in Photocycle |

| Dirhodium Complex | Light absorption and catalysis of proton reduction. |

| Protic Solution | Source of protons (e.g., hydrohalic acids). |

| Sacrificial Electron Donor | In some systems, used to regenerate the catalyst. |

Research has demonstrated that these single-molecule photocatalysts can operate without the need for a separate photosensitizer and catalyst, streamlining the process of solar fuel generation. nih.gov The efficiency of these systems is influenced by the driving force for reductive quenching and the hydricity of the proposed active intermediates. rsc.org

Photocatalytic Hydrogen Generation from Protic Solutions

Elucidation of Photocatalytic Cycles in Dirhodium and Diiridium Systems

While direct research specifically detailing the photocatalytic cycles of dirhodium and diiridium systems with bis(difluorophosphino)methylamine is not extensively available in the provided search results, the general principles of photocatalysis in related systems can provide a framework for understanding their potential mechanisms. Photocatalytic cycles in dinuclear metal complexes often involve a series of steps initiated by the absorption of light. This excitation typically leads to the formation of a charge-separated state, which is crucial for driving subsequent chemical transformations.

In hypothetical dirhodium and diiridium systems supported by bis(difluorophosphino)methylamine ligands, the photocatalytic cycle would likely commence with the photoexcitation of the bimetallic core. The unique electronic properties imparted by the bis(difluorophosphino)methylamine ligand would play a critical role in modulating the energy levels of the metal centers and influencing the lifetime and reactivity of the excited state. Following excitation, the complex could engage in electron transfer processes with a substrate or a sacrificial electron donor/acceptor, initiating the catalytic transformation. The bimetallic nature of these complexes could facilitate multi-electron redox processes, which are often essential for challenging transformations. The specific reaction pathway would be highly dependent on the target reaction, such as CO₂ reduction or other small molecule activations.

Role of Two-Electron Mixed-Valence Intermediates in Catalytic Turnover

Two-electron mixed-valence intermediates are a key feature in the catalytic cycles of many bimetallic complexes. In the context of dirhodium and diiridium complexes of bis(difluorophosphino)methylamine, these intermediates would consist of the two metal centers existing in different oxidation states simultaneously, for instance, a Rh(I)-Rh(III) or Ir(I)-Ir(III) state. The formation of such species is often crucial for catalytic turnover as it allows for the sequential transfer of single electrons or the concerted transfer of two electrons, which can be a lower energy pathway for many reactions compared to single-electron steps.

The bis(difluorophosphino)methylamine ligand is expected to stabilize these mixed-valence states. Its electronic flexibility can help to delocalize the charge difference between the two metal centers, thereby lowering the activation barrier for their formation and subsequent reactions. Research on related mixed-valence dinuclear iron(II,III) complexes has demonstrated the influence of the ligand environment on the stability and electron transfer dynamics of such species. researchgate.net In a catalytic cycle, a two-electron mixed-valence intermediate could be generated through either an oxidative addition of a substrate to one metal center or through an internal electron transfer event following an initial redox process. The subsequent reactivity of this intermediate, such as reductive elimination, would then regenerate the initial state of the catalyst and release the product, completing the catalytic loop.

Photocatalytic Carbon Dioxide (CO₂) Reduction

The photocatalytic reduction of carbon dioxide into valuable chemicals is a promising strategy to address both environmental concerns and energy demands. researchgate.net Metal complexes, acting as both photosensitizers and catalysts, are central to this research area due to their tunable photophysical and photochemical properties. nih.gov While specific studies on bis(difluorophosphino)methylamine complexes for this purpose are not detailed in the provided results, the principles from related systems using other phosphine ligands offer valuable insights.